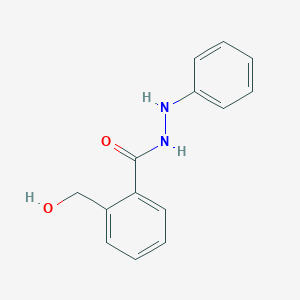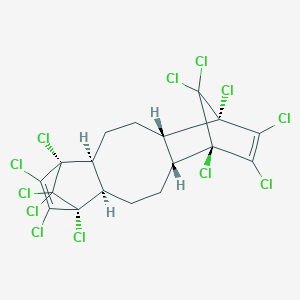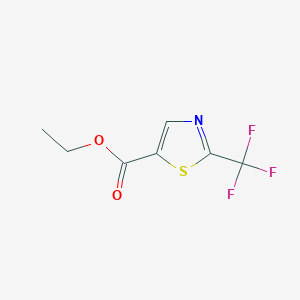
N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 . Its IUPAC name is (3,4,5,6-tetrahydro-2-pyridinylamino)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h3,8-9H,1-2,4-5H2,(H,10,11) . This indicates the presence of a pyridinylamino group attached to an acetic acid moiety .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Aplicaciones Científicas De Investigación
Glycine Betaine and Plant Stress Resistance
Glycine betaine (GB) is a significant osmolyte that accumulates in various plant species under environmental stresses such as drought, salinity, extreme temperatures, and heavy metal exposure. Research has shown that GB and proline accumulation in plants is correlated with enhanced stress tolerance, although their exact roles in osmotolerance are complex and multifaceted. Applications of GB and proline have been explored to improve plant resilience to stress, with varying success across different species. Further research is necessary to optimize the use of these compounds in agriculture, especially regarding their concentrations, application timing, and the most responsive plant growth stages (Ashraf & Foolad, 2007).
Glycine and Sleep Quality
Glycine, a non-essential amino acid, plays a crucial role in both excitatory and inhibitory neurotransmission. Studies have indicated that glycine ingestion before bedtime can significantly improve subjective sleep quality in individuals with insomniac tendencies. This effect is thought to be due to glycine's influence on decreasing core body temperature, a factor associated with sleep onset and maintenance. These findings suggest potential therapeutic applications of glycine in enhancing sleep quality (Bannai & Kawai, 2012).
Glycine Betaine's Role Beyond Osmoprotection
Recent studies have expanded our understanding of glycine betaine's functions, revealing its significant roles in cellular metabolism beyond mere osmoprotection. Glycine betaine has been implicated in the regulation of enzyme activities, gene expression, and protein folding and association. This broader perspective on GB's functions opens new avenues for exploring its applications in enhancing plant growth and development under various conditions (Figueroa-Soto & Valenzuela-Soto, 2018).
Glycine as a Potential Health Protective Agent
Glycine has been identified as a potentially important nutrient for health protection. Its role in glutathione synthesis indicates that dietary glycine might be limiting for this antioxidant's production in humans. Supplemental glycine has shown promise in animal studies for increasing tissue glutathione levels, which could translate into various health benefits, including improved endothelial function, metabolic syndrome management, and protection against oxidative stress. Clinical research into glycine supplementation and its effects on health is warranted to explore these potential benefits further (McCarty, O’Keefe, & DiNicolantonio, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-6-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZPVJZUCUMSGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)
![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)







![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)
